Product packaging for Sanvar(Cat. No.:CAS No. 849479-74-9)

Sanvar

Cat. No.: B611636
CAS No.: 849479-74-9
M. Wt: 1191.4 g/mol
InChI Key: KBIZSMHYSQUHDH-UHFFFAOYSA-N
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Description

Sanvar is the brand name for Vapreotide Acetate, a synthetic cyclic octapeptide that acts as an analog of the naturally occurring hormone somatostatin . As a potent agonist, it primarily targets somatostatin receptor subtypes SSTR-2 and SSTR-5, mimicking the inhibitory effects of somatostatin to suppress the release of various hormones such as growth hormone, insulin, and glucagon . This mechanism underpins its research value in several fields. In oncological research, Vapreotide has been investigated for its potential effects on neuroendocrine tumors and its role in managing conditions like acromegaly, a disorder characterized by excessive growth hormone production . In gastroenterology, its ability to reduce splanchnic blood flow makes it a compound of interest for studies related to esophageal variceal bleeding and gastrointestinal secretions . This compound is typically administered via subcutaneous or intravenous injection in research settings . This product is strictly labeled For Research Use Only (RUO) . It is not intended for diagnostic or therapeutic procedures, nor for human use. RUO products are not subject to the rigorous evaluation for accuracy, specificity, and precision required for in vitro diagnostic or pharmaceutical drugs, and their use in clinical patient management is prohibited .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C59H74N12O11S2 B611636 Sanvar CAS No. 849479-74-9

Properties

IUPAC Name

acetic acid;10-(4-aminobutyl)-N-[1-amino-3-(1H-indol-3-yl)-1-oxopropan-2-yl]-19-[(2-amino-3-phenylpropanoyl)amino]-16-[(4-hydroxyphenyl)methyl]-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-7-propan-2-yl-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C57H70N12O9S2.C2H4O2/c1-32(2)49-57(78)68-48(55(76)64-44(50(60)71)26-35-28-61-41-16-8-6-14-38(35)41)31-80-79-30-47(67-51(72)40(59)24-33-12-4-3-5-13-33)56(77)65-45(25-34-19-21-37(70)22-20-34)53(74)66-46(27-36-29-62-42-17-9-7-15-39(36)42)54(75)63-43(52(73)69-49)18-10-11-23-58;1-2(3)4/h3-9,12-17,19-22,28-29,32,40,43-49,61-62,70H,10-11,18,23-27,30-31,58-59H2,1-2H3,(H2,60,71)(H,63,75)(H,64,76)(H,65,77)(H,66,74)(H,67,72)(H,68,78)(H,69,73);1H3,(H,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBIZSMHYSQUHDH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=C(C=C4)O)NC(=O)C(CC5=CC=CC=C5)N)C(=O)NC(CC6=CNC7=CC=CC=C76)C(=O)N.CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C59H74N12O11S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1191.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

849479-74-9
Record name Vapreotide acetate [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0849479749
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Historical and Conceptual Foundations of Somatostatin Analog Development

Evolution of Peptide-Based Chemical Entities: A Historical Perspective

The use of peptides as therapeutic agents has a history stretching back to the early 20th century, with insulin (B600854) being a pioneering example first introduced in the 1920s for diabetes treatment. biochempeg.compatsnap.comnih.govsterlingpharmasolutions.com Initially, therapeutic peptides were derived from natural sources, such as the extraction of insulin from animal pancreases. biochempeg.compatsnap.comsterlingpharmasolutions.com A major breakthrough in peptide chemistry occurred in 1954 with the first total synthesis of peptide hormones like oxytocin (B344502) and vasopressin by Vincent du Vigneaud, a feat recognized with the Nobel Prize in Chemistry in 1955. biochempeg.compatsnap.compatsnap.com This marked a significant step towards the ability to create peptides in the laboratory. The invention of solid-phase peptide synthesis (SPPS) technology in 1963 by Bruce Merrifield revolutionized the field by providing a more efficient and automated method for peptide assembly, earning him the Nobel Prize in Chemistry in 1984. biochempeg.compatsnap.compatsnap.com This innovation, coupled with advances in purification techniques like high-performance liquid chromatography, greatly accelerated the development of peptide drugs. patsnap.compatsnap.com The advent of recombinant DNA technology in the 1980s further expanded the possibilities for producing larger peptides. biochempeg.com Despite these advancements, early peptide drugs faced challenges such as short half-lives in the body, poor absorption, and susceptibility to enzymatic degradation. sterlingpharmasolutions.comsolvias.com

Seminal Discoveries and Methodological Innovations in Somatostatin (B550006) Chemistry Leading to Vapreotide (B1663551)

The discovery of somatostatin, a 14-amino acid cyclic peptide, occurred in 1973 when Brazeau and Guillemin were searching for growth hormone-releasing hormone (GHRH). researchgate.netnih.govmdpi.com Somatostatin was identified as a growth hormone-inhibiting hormone. researchgate.netnih.gov Its widespread distribution in the body suggested broad regulatory functions, but its extremely short half-life in circulation (1–3 minutes) limited its direct therapeutic application. nih.govmdpi.comfrontiersin.org This inherent instability highlighted the need for synthetic analogs with improved pharmacological properties. nih.govmdpi.comnih.gov

Research into somatostatin chemistry quickly focused on understanding its structure-activity relationships, enzymatic degradation patterns, and the minimal chain length required for biological activity. nih.gov This foundational work, starting as early as 1974, paved the way for the synthesis of numerous somatostatin analogs in various research centers. nih.gov The goal was to create stable and potent compounds that could overcome the limitations of native somatostatin. nih.gov

The development of Vapreotide (RC-160) in the early 1980s was a direct outcome of these efforts in somatostatin chemistry. frontiersin.org Along with other early synthetic analogs like octreotide (B344500) (SMS201-995), lanreotide (B11836) (BIM 23014), and seglitide (B13172) (MK 678), Vapreotide was developed as a short synthetic analog designed to be more resistant to peptidases and possess a longer half-life compared to native somatostatin. frontiersin.org These early analogs were cyclic octapeptides, a structural motif found to be effective in retaining biological activity while enhancing stability. frontiersin.org

Paradigms in Peptide Design and Their Application to Vapreotide Scaffolds

The design of peptide therapeutics, including somatostatin analogs like Vapreotide, has been guided by several key paradigms aimed at improving their pharmacological profiles. A primary challenge with native peptides is their susceptibility to proteolytic degradation, leading to short half-lives. biochempeg.comsterlingpharmasolutions.comsolvias.commdpi.comresearchgate.net Strategies to enhance metabolic stability include structural modifications such as cyclization and the incorporation of non-canonical amino acids, particularly D-amino acids. sterlingpharmasolutions.comsolvias.commdpi.comresearchgate.netbiopharmaspec.comcdnsciencepub.comnih.gov

The incorporation of D-amino acids is another significant paradigm in peptide design to confer proteolytic resistance. biopharmaspec.comcdnsciencepub.comnih.govmdpi.comnih.gov While most amino acids in naturally occurring proteins are in the L-configuration, the presence of D-amino acids in synthetic peptides can significantly hinder the action of peptidases. biopharmaspec.comcdnsciencepub.comnih.govmdpi.com Vapreotide's structure includes D-amino acids, specifically D-Phenylalanine and D-Tryptophan. nih.govhsppharma.comwikipedia.org The substitution of L-amino acids with their D-counterparts, such as the substitution of D-Trp within the pharmacophore motif, was a major advancement in the design of somatostatin analogs like octreotide, pasireotide, and lanreotide, aimed at stabilizing a critical reverse-turn conformation necessary for receptor binding and activation. acs.org This principle was also applied in the design of Vapreotide.

The development of somatostatin analogs has also involved exploring the minimal chain length required for activity and modifying specific amino acid positions to influence receptor binding affinity and selectivity. nih.govmdpi.com While native somatostatin binds to all five somatostatin receptor subtypes (SSTR1-5), early synthetic analogs like octreotide and Vapreotide were found to have preferential binding affinity, particularly for SSTR2 and SSTR5. nih.govfrontiersin.orgresearchgate.netmdpi.com This selectivity profile is a result of deliberate design choices based on structure-activity relationship studies. nih.govresearchgate.net

The design paradigms applied to Vapreotide and other somatostatin analogs underscore a rational approach to medicinal chemistry, leveraging an understanding of the native peptide's structure and limitations to engineer molecules with enhanced therapeutic potential. nih.govresearchgate.net

Compound Names and PubChem CIDs

Compound NamePubChem CID
Vapreotide (Sanvar)6918026, 71306
Somatostatin23725064 (for Somatostatin-14)
Octreotide3034107
Lanreotide5367261
Pasireotide135375150
Oxytocin5284393
Vasopressin5729
Insulin96077161 (for Human Insulin)

Data Tables

While the search results provide detailed information on the historical context and design principles, specific quantitative data tables directly comparing the chemical synthesis yields or detailed structure-activity relationships during the development phase specifically leading to Vapreotide across different scaffolds were not prominently featured in the provided snippets in a format suitable for direct extraction into a data table within the strict constraints of the outline. The information focuses more on the types of modifications and the reasons for their inclusion (e.g., increased stability, longer half-life) rather than presenting comparative numerical data from developmental studies of various Vapreotide precursors or related scaffolds. The PubChem entries provide chemical and physical properties, but these are for the final compound, not comparative data from the developmental process. Therefore, a detailed data table based solely on the provided text and strictly adhering to the outline's scope on development and design is not feasible. However, the text highlights key structural features and their impact qualitatively.

Key Design Features of Early Somatostatin Analogs (including Vapreotide)

FeatureDescriptionPurpose in Design
Cyclic StructureFormation of a ring structure (e.g., via disulfide bond)Increased rigidity, enhanced receptor binding, improved proteolytic stability. oup.comuw.eduarxiv.orgplos.orgbiorxiv.org
Reduced Peptide LengthShorter than native somatostatin (e.g., octapeptide)Retention of core activity while potentially simplifying synthesis and improving properties. nih.govfrontiersin.org
Incorporation of D-amino acidsInclusion of D-Phenylalanine and D-TryptophanIncreased resistance to enzymatic degradation. nih.govhsppharma.combiopharmaspec.comcdnsciencepub.comnih.govwikipedia.orgmdpi.com
Specific Amino Acid SubstitutionsModifications at key positions (e.g., D-Trp)Influence on receptor binding affinity and selectivity. acs.orgmdpi.comnih.govresearchgate.net

Advanced Synthetic Methodologies for Vapreotide and Its Chemical Analogues

Strategies for Solid-Phase Peptide Synthesis (SPPS) of Vapreotide (B1663551)

SPPS, developed by Merrifield, is a widely used technique for peptide synthesis due to its efficiency and simplified purification process bachem.comnih.govcsbio.com. In SPPS, the peptide chain is assembled stepwise on an insoluble solid support, typically a polymeric resin bachem.comnih.govbiosynth.com. Excess reagents and by-products are removed by simple filtration and washing steps bachem.com.

Selection and Optimization of Solid Supports and Linkers

The solid support, or resin, is a crucial component in SPPS, providing an anchor for the growing peptide chain biosynth.com. Resins are usually polymeric beads that can be functionalized with a linker biosynth.com. The linker acts as a spacer between the resin and the peptide and contains a functional group to which the C-terminal amino acid of the peptide is attached bachem.combiosynth.comnih.gov. The choice of resin and linker significantly impacts the success and efficiency of the synthesis biosynth.com.

Different types of resins are available, with polystyrene-based resins being widely used biosynth.com. The size of the resin beads can influence reaction times due to diffusion rates biosynth.com. Linkers are designed to be stable throughout the stepwise elongation of the peptide chain and allow for the efficient cleavage of the final peptide under specific conditions biosynth.comnih.gov. The choice of linker is also dependent on the protecting group strategy employed (e.g., Fmoc or Boc chemistry) biosynth.com. "Safety-catch" linkers represent an innovation, remaining stable during both Nα-amino and side-chain deprotection steps and becoming labile only upon a specific chemical activation, allowing for orthogonal deprotection strategies nih.gov.

Stereoselective Coupling Reactions and Protecting Group Orthogonalities

Peptide synthesis involves the formation of amide bonds between amino acids, which requires activating the carboxyl group of one amino acid and coupling it with the amino group of another bachem.com. Stereoselectivity is critical to maintain the correct chirality of the amino acids in the peptide chain.

To prevent unwanted side reactions and control the coupling process, reactive functional groups on the amino acids, particularly the α-amino group and side-chain functionalities, are temporarily protected peptide.comiris-biotech.de. The concept of orthogonality in protecting groups is fundamental in SPPS. Orthogonal protecting groups can be removed selectively under different chemical conditions without affecting other protecting groups or the peptide-resin bond peptide.comiris-biotech.deethz.ch.

Two widely used orthogonal protecting group strategies in SPPS are Boc/Benzyl and Fmoc/tBu chemistry nih.govcsbio.compeptide.com. In Fmoc/tBu chemistry, the Fmoc group, used for Nα-amino protection, is removed by a mild base (commonly piperidine), while tert-butyl (tBu) based protecting groups on side chains and the linker are cleaved using a strong acid like trifluoroacetic acid (TFA) at the end of the synthesis nih.govcsbio.comiris-biotech.de. Boc/Benzyl chemistry uses a Boc group for Nα-amino protection, removed by TFA, and benzyl-based side-chain protection and linkers cleaved by a stronger acid like hydrogen fluoride (B91410) (HF) nih.govcsbio.com. The Fmoc/tBu strategy is often preferred due to the milder deprotection conditions compared to the harsh acidic conditions required in Boc/Benzyl chemistry nih.gov.

Side-chain protecting groups are chosen to be compatible with the Nα-amino deprotection strategy and are typically removed during the final cleavage of the peptide from the resin peptide.com. Special protecting groups have been developed for specific on-resin modifications, such as cyclization or labeling, which can be removed selectively without cleaving the peptide from the support peptide.comsigmaaldrich.com.

Challenges and Innovations in Disulfide Bond Formation and Cyclization

Vapreotide is a cyclic peptide containing an intramolecular disulfide bond between two cysteine residues wikipedia.orgnovoprolabs.com. The formation of this disulfide bridge is a critical step in its synthesis and can present challenges, particularly in achieving the correct pairing of cysteine residues in peptides with multiple disulfide bonds qyaobio.comlifetein.com. Incorrect disulfide bond formation can lead to misfolded peptides and reduced biological activity qyaobio.com.

Cyclization can be performed while the peptide is still attached to the solid support or after cleavage from the resin in solution qyaobio.comgoogle.com. Disulfide bond formation is typically achieved through the oxidation of the thiol groups of cysteine residues qyaobio.comlifetein.com. Various oxidizing agents and methods can be employed for this purpose, including air oxidation lifetein.comresearchgate.net. The optimal conditions, such as pH, are crucial for efficient disulfide formation and to minimize side reactions like dimerization qyaobio.comlifetein.com.

Innovations in disulfide bond formation aim to improve efficiency, selectivity, and yield, especially for complex peptides. Strategies include the use of specific oxidizing agents and controlled reaction conditions. For peptides with multiple cysteine residues, orthogonal protection strategies for the thiol groups are employed to direct the formation of specific disulfide bonds sequentially lifetein.com.

Cyclization can also occur via amide bond formation (head-to-tail, head-to-side chain, side chain-to-tail, or side chain-to-side chain) qyaobio.comnih.gov. While amide cyclization offers greater chemical stability compared to disulfide bonds, it can be challenging due to entropic factors, potentially leading to slow reactions and undesired side products like racemization qyaobio.com.

Solution-Phase Synthetic Routes and Hybrid Methodologies

While SPPS is widely used, solution-phase peptide synthesis (LPPS) remains relevant, especially for shorter peptides (around 20 amino acids or less) and for the synthesis of peptide fragments aurigeneservices.comambiopharm.com. In LPPS, each coupling and deprotection step is followed by isolation and purification of the intermediate peptide csbio.com. This can be labor-intensive, particularly for longer sequences csbio.com. However, LPPS can sometimes utilize fewer excess reagents compared to SPPS and may allow for purification without relying solely on HPLC ambiopharm.com.

Chemo-Enzymatic Synthesis and Semi-Synthesis of Vapreotide and Modified Peptides

Chemo-enzymatic synthesis involves the use of enzymes to catalyze peptide bond formation or modification nih.govunivie.ac.at. This approach can offer advantages in terms of selectivity and milder reaction conditions compared to purely chemical methods nih.govunivie.ac.at. Enzymes like ligases can be used for efficient peptide ligation, modification, and cyclization univie.ac.at.

Semi-synthesis typically involves the chemical modification of a naturally occurring peptide or protein fragment to create a desired analogue nih.gov. While the provided information does not specifically detail chemo-enzymatic synthesis or semi-synthesis routes for Vapreotide itself, these methodologies are increasingly being explored for the synthesis of complex peptides and peptide conjugates nih.govunivie.ac.at. They offer alternative strategies for creating modified peptides with enhanced properties, such as improved stability or targeting capabilities nih.gov.

Process Chemistry Innovations for Large-Scale Research Production of Vapreotide

Scaling up peptide synthesis from research scale to large-scale production requires significant process chemistry considerations to ensure efficiency, cost-effectiveness, and consistent product quality chemical.airesearchgate.net. Innovations in process chemistry for large-scale peptide production focus on optimizing reaction conditions, minimizing waste, developing efficient purification strategies, and ensuring reproducibility chemical.airesearchgate.net.

For Vapreotide, challenges in large-scale production can include the purification process, which often requires reverse-phase HPLC google.com. Compared to some other peptides like octreotide (B344500), Vapreotide's purification can be more complex .

Innovations in SPPS, such as ultra-efficient SPPS (UE-SPPS) which minimizes washing steps and utilizes microwave irradiation, can contribute to more efficient and less wasteful large-scale production cem.com. Optimizing solid supports, linkers, and protecting group strategies are also crucial for improving yields and purity at scale biosynth.comnih.gov.

Solution-phase synthesis, while potentially more labor-intensive, can be commercially viable for certain peptides and may offer advantages in terms of scalability for specific sequences or fragments google.com. Hybrid approaches are also explored to leverage the benefits of both solid and solution phases for large-scale synthesis google.comgoogle.com.

Furthermore, advancements in purification techniques beyond traditional chromatography, as well as the development of robust analytical methods for quality control, are essential for the large-scale research production of Vapreotide and its analogues aurigeneservices.com.

Molecular and Supramolecular Structural Elucidation of Vapreotide

High-Resolution Conformational Analysis using Advanced Nuclear Magnetic Resonance (NMR) Techniques

Advanced Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the three-dimensional structure and dynamics of molecules, particularly in solution. Studies utilizing two-dimensional 1H NMR spectroscopy, often combined with restrained molecular dynamics simulations, have been employed to analyze the solution conformation of Vapreotide (B1663551) and its derivatives, such as Rhenium-labeled Vapreotide. nih.gov

These NMR studies have revealed key features of Vapreotide's backbone conformation. A predominant finding is the presence of an antiparallel beta-sheet fold within the cyclic structure. nih.gov Additionally, a type II' beta-turn has been identified, specifically centered around the D-Trp4-Lys5 residues. nih.gov This beta-turn is considered important for the biological activity of somatostatin (B550006) analogs.

NMR has also been used to investigate the interaction of Vapreotide with micellar environments, such as SDS micelles, which can mimic cellular membrane interfaces. In the presence of SDS micelles, the backbone structure of Vapreotide shows a beta-strand conformation in the N-terminal fragment, spanning residues D-Phe1 to D-Trp4. The C-terminal fragment, encompassing Val6 to Trp8, appears to adopt a bend-like structure. Analysis of temperature coefficients and hydrogen-deuterium exchange rates of backbone amide protons has suggested the formation of a hydrogen bond between the Val6 NH and the Tyr3 C=O. Furthermore, NMR data indicates a close spatial proximity between the side chains of D-Trp4 and Lys5, potentially evidenced by an upfield shift of the Lys5 NH resonances, which could be attributed to the ring current effect of the D-Trp4 aromatic side chain.

Table 1: Key Conformational Features of Vapreotide Determined by NMR

EnvironmentBackbone Conformation FeaturesSpecific Structural Elements Suggested by NMR
Aqueous SolutionAntiparallel beta-sheet foldType II' beta-turn at D-Trp4-Lys5
SDS Micellar EnvironmentBeta-strand at D-Phe1–D-Trp4, Bend at Val6-Trp8Hydrogen bond between Val6 NH and Tyr3 C=O, Close proximity of D-Trp4 and Lys5 side chains

X-ray Crystallographic Studies of Vapreotide and its Cofactor-Bound Forms

Chiroptical Spectroscopy (Circular Dichroism, Vibrational Circular Dichroism) for Secondary Structure and Chirality

Chiroptical spectroscopy techniques, such as Circular Dichroism (CD) and Vibrational Circular Dichroism (VCD), are valuable tools for studying the secondary structure and chirality of molecules, particularly peptides and proteins. CD spectroscopy measures the differential absorption of left and right circularly polarized light and is widely used to analyze the conformational properties of peptides in solution. google.comopenrepository.comresearchgate.net

CD studies on Vapreotide have provided insights into its secondary structure, particularly in different environments. When Vapreotide is introduced into a micellar environment, such as with SDS micelles, CD results suggest the formation of a beta-turn structure. ncl.edu.tw This aligns with findings from NMR studies in similar environments. ncl.edu.tw

Vibrational Circular Dichroism (VCD) is a related technique that probes the vibrational transitions of chiral molecules and can provide more detailed conformational information than electronic CD. VCD is sensitive to different secondary structures, including beta-sheets and helices, and is often used in conjunction with computational methods like Density Functional Theory (DFT) calculations for spectral interpretation and conformational analysis of peptides. aiu.edu While VCD is a relevant technique for peptide structural analysis, specific published VCD studies focused solely on the structural elucidation of Vapreotide were not prominently found in the search results.

Advanced Mass Spectrometry for Conformational and Non-Covalent Complex Characterization

Mass spectrometry (MS) is a technique used to measure the mass-to-charge ratio of ions, providing information about the molecular weight and composition of a substance. Advanced mass spectrometry techniques can offer insights beyond simple mass determination, including aspects of molecular conformation and the characterization of non-covalent complexes. google.combiorxiv.orgbiorxiv.org

Native mass spectrometry (native MS) is an approach that aims to transfer biomolecules into the gas phase while preserving their solution-phase conformations and non-covalent interactions. ox.ac.ukwindows.net This technique is particularly useful for studying protein complexes, ligand binding, and post-translational modifications in a more native-like state. ox.ac.ukwindows.net

While mass spectrometry has been utilized in the context of Vapreotide research for molecular weight confirmation during synthesis and analysis oup.comacs.org, and advanced MS techniques like LC-HRMS are used for studying peptide degradation and metabolites biorxiv.orgbiorxiv.org, specific detailed applications of advanced mass spectrometry for the direct characterization of Vapreotide's solution conformation or the stoichiometry and structure of its non-covalent complexes were not extensively detailed in the search results. One study used ICP-MS to quantify cadmium in Vapreotide-coated quantum dots, which is not focused on Vapreotide's conformation or complexes. researchgate.net The application of native MS to Vapreotide could potentially provide valuable information on its conformational flexibility and interactions with binding partners in the gas phase, but specific published studies detailing such analyses were not readily found.

Computational Docking and Molecular Dynamics Informed Structural Studies

Computational methods, such as molecular docking and molecular dynamics (MD) simulations, play a significant role in complementing experimental techniques for structural elucidation and understanding molecular interactions. These methods allow for the prediction of binding poses, interaction energies, and the dynamic behavior of molecules over time.

Molecular dynamics simulations have been used in conjunction with NMR data to refine and validate the solution conformations of Vapreotide, supporting the presence of an antiparallel beta-sheet and a type II' beta-turn. nih.gov MD simulations have also been applied to study the behavior of Vapreotide in different environments, such as its interaction with SDS micelles, providing dynamic insights into the peptide's conformational changes upon membrane association. ncl.edu.tw

Computational docking and MD simulations have been extensively used to explore the potential interactions of Vapreotide with various biological targets, particularly in the context of drug repurposing studies. These studies involve docking Vapreotide into the binding sites of target proteins to predict favorable binding poses and then using MD simulations to assess the stability of the resulting complexes and the dynamic interactions over time. For instance, computational studies have investigated Vapreotide's potential as an inhibitor for:

Mycobacterial DnaG primase: Docking procedures identified Vapreotide as a potential inhibitor, and MD simulations showed that Vapreotide binds strongly and stabilizes DnaG, suggesting it could act as an anti-mycobacterial agent by closing the active site. patsnap.comnih.govscilit.comresearchgate.net

Leishmania donovani MCM10: Molecular docking screened Vapreotide as a potential inhibitor, and subsequent 300 ns all-atom MD simulations indicated that the LdMCM10-Vapreotide complex maintained consistent binding with minimal backbone variations. patsnap.comresearchgate.netresearchgate.net

SARS-CoV-2 helicase: Molecular docking analysis predicted Vapreotide as a potent inhibitor with a favorable affinity score, suggesting it could interrupt helicase activity. archivesofmedicalscience.com

These computational studies, while focused on potential therapeutic applications, provide valuable structural insights into how Vapreotide might interact with target proteins at the molecular level, including predicted binding sites and the nature of the interactions (e.g., hydrogen bonds). researchgate.netresearchgate.net

Table 2: Examples of Computational Studies Involving Vapreotide

Computational MethodTarget ProteinKey Findings
Molecular Dynamics SimulationVapreotide (in solution)Supports antiparallel beta-sheet and type II' beta-turn conformation. nih.gov
Molecular Dynamics SimulationVapreotide + SDS MicelleProvides dynamic insights into conformational changes upon micelle interaction. ncl.edu.tw
Docking & Molecular DynamicsMycobacterial DnaGPredicted strong binding and stabilization of DnaG, suggesting anti-mycobacterial potential. patsnap.comnih.govscilit.comresearchgate.net
Docking & Molecular DynamicsLeishmania donovani MCM10Indicated consistent binding and complex stability. patsnap.comresearchgate.netresearchgate.net
DockingSARS-CoV-2 helicasePredicted potent inhibitory activity and favorable binding affinity. archivesofmedicalscience.com

Biochemical Interactions and Intrinsic Mechanisms of Vapreotide Activity

Molecular Recognition and Binding Dynamics with Somatostatin (B550006) Receptors (SSTRs)

Vapreotide (B1663551) binds to SSTRs, a family of G-protein coupled receptors (GPCRs) widely distributed throughout the body. patsnap.compatsnap.commdpi.com There are five known subtypes of SSTRs (SSTR1-5), and Vapreotide exhibits variable affinity for these subtypes. patsnap.com

Vapreotide, like other clinically relevant somatostatin analogs such as octreotide (B344500) and lanreotide (B11836), shows selectivity for certain SSTR subtypes. It binds specifically to SSTR2 and, with a lesser affinity, to SSTR5. nih.gov Studies indicate that Vapreotide is selective for SSTR2, being less potent at SSTR3 and inactive at SSTR1 and SSTR4 in human receptors. However, there can be species-specific differences in affinity, as seen with rat SSTR5 which shows nanomolar affinity for Vapreotide, unlike human SSTR5 where higher concentrations are needed for activity.

Table 1: Reported SSTR Subtype Affinity Profile for Vapreotide (Human Receptors)

SSTR SubtypeAffinity
SSTR1Inactive
SSTR2Selective/High Affinity nih.gov
SSTR3Less Potent
SSTR4Inactive
SSTR5Lesser Affinity nih.gov/Active at higher concentrations

Note: Affinity can be influenced by factors such as the specific analog structure, receptor structure and expression, and the presence of chelators or metal labeling in modified peptides. mdpi.comresearchgate.net

Upon binding of Vapreotide to an SSTR, a conformational change occurs in the receptor. mdpi.com This structural alteration is crucial for the receptor to couple with and activate intracellular signaling proteins, such as G proteins. mdpi.comnih.gov The transmembrane alpha-helices of the receptor play a key role in transmitting the signal across the cell membrane following ligand binding. mdpi.com Ligand binding sites, located in the extracellular loops between the transmembrane helices, facilitate the interaction between Vapreotide and the receptor. mdpi.com

While detailed kinetic and thermodynamic studies specifically for Vapreotide binding to SSTRs were not extensively detailed in the provided search results, the binding process of somatostatin analogs to SSTRs is generally understood to involve complex molecular interactions. mdpi.comtci-thaijo.org Studies on other somatostatin analogs binding to SSTR2 have shown that the association can be swift, reaching equilibrium within minutes. mdpi.com The dissociation kinetics can sometimes be biphasic, potentially reflecting interactions with both G-protein coupled and non-coupled receptors. mdpi.com High binding affinity in agonists is often associated with coupling to G-proteins. mdpi.com Differences in the structure, charge, and hydrophilicity of somatostatin analogs and modifications like labeling with metals can significantly affect binding affinity profiles. researchgate.net

Ligand-Induced Conformational Changes in Receptors

Elucidation of Vapreotide's Interaction with Tachykinin NK1 Receptor: Molecular Insights

Beyond its primary interaction with SSTRs, Vapreotide has been shown to interact with the tachykinin NK1 receptor (NK1R), which is the preferred receptor for Substance P. drugbank.comresearchgate.netnih.govkarger.com This interaction is notable because it suggests a mechanism for some of Vapreotide's biological effects, such as its analgesic properties. nih.govkarger.com Vapreotide acts as an antagonist at the NK1 receptor. drugbank.comresearchgate.netnih.govkarger.com Studies have demonstrated that Vapreotide can displace Substance P binding to NK1R sites in a dose-dependent manner. nih.govkarger.com This antagonism interferes with the signaling pathways typically activated by Substance P binding to NK1R. researchgate.netnih.gove-century.us

Analysis of Intracellular Signaling Pathway Modulation at the Protein Level (e.g., G-protein activation, second messenger modulation)

Upon binding to SSTRs, which are GPCRs, Vapreotide triggers intracellular signaling pathways through the activation of G proteins. patsnap.commdpi.comnih.gov Somatostatin receptors are primarily coupled to inhibitory G proteins (Gi/o). mdpi.com Activation of these G proteins leads to the modulation of various intracellular effectors and second messengers. mdpi.comnih.gov

A key signaling pathway modulated by SSTR activation is the inhibition of adenylyl cyclase activity. mdpi.comyeastgenome.org This inhibition results in a decrease in the intracellular concentration of cyclic adenosine (B11128) monophosphate (cAMP). mdpi.comyeastgenome.org Reduced cAMP levels can lead to a variety of cellular effects, including the inhibition of hormone secretion and regulation of ion channels. mdpi.com

While the primary coupling is to Gi/o, SSTRs can also interact with other G protein subtypes, such as Gq/11, which can activate the phospholipase C (PLC) pathway. mdpi.commolsoft.com The PLC pathway is involved in the generation of inositol (B14025) phosphates and the mobilization of intracellular calcium, acting as second messengers. mdpi.commolsoft.com Studies on Vapreotide's interaction with the NK1 receptor have shown that it attenuates Substance P-triggered increases in intracellular calcium. researchgate.netnih.gove-century.us

SSTR activation can also modulate mitogen-activated protein kinase (MAPK) pathways and activate phosphotyrosine phosphatase. mdpi.com These pathways are involved in regulating cell growth, differentiation, and survival. mdpi.com The specific signaling cascades activated can depend on the SSTR subtype involved and the particular cell type. mdpi.commdpi.com

Modulation of Peptide Release Mechanisms by Vapreotide: Biochemical Pathway Analysis

One of the primary biochemical effects of Vapreotide, mimicking native somatostatin, is the inhibition of the release of various peptides and hormones. drugbank.comnih.govpatsnap.com This modulation occurs through the activation of SSTRs and the subsequent downstream signaling events. patsnap.com

By inhibiting adenylyl cyclase and reducing cAMP levels, Vapreotide can suppress the secretory processes in various endocrine and neuroendocrine cells. mdpi.com For example, Vapreotide effectively reduces the secretion of growth hormone by binding to SSTRs on the pituitary gland. patsnap.com Similarly, its ability to inhibit the secretion of gastrointestinal hormones and enzymes contributes to its effects on conditions like variceal bleeding and certain types of diarrhea. patsnap.com This involves reducing the secretion of fluids and electrolytes in the gastrointestinal tract. patsnap.com

The interaction with NK1R may also play a role in modulating the release of certain substances. Substance P, the primary ligand for NK1R, is involved in the release of various mediators. By acting as an NK1R antagonist, Vapreotide can interfere with these Substance P-mediated release mechanisms. researchgate.netnih.gove-century.us Studies have shown that Vapreotide inhibits Substance P-induced production of pro-inflammatory chemokines like IL-8 and MCP-1. researchgate.netnih.gove-century.us

The modulation of peptide release by Vapreotide is a multifaceted process involving the integrated action of SSTR and potentially NK1R signaling pathways, ultimately impacting the cellular machinery responsible for synthesis, storage, and secretion of various peptides and hormones.

Studies on Vapreotide's Enzymatic Degradation and Chemical Stability in Biophysical Contexts

Vapreotide, a synthetic cyclic octapeptide analog of somatostatin, exhibits enhanced metabolic stability compared to the native hormone, which has a very short half-life. ncats.iodrugbank.comncats.io While natural somatostatin has an elimination half-life of approximately 3 minutes, vapreotide's reported elimination half-life is about 10 times longer. ncats.io Despite this improved stability, vapreotide remains susceptible to enzymatic degradation and can undergo various chemical degradation pathways depending on the biophysical environment.

Enzymatic degradation, particularly by proteolytic enzymes, has been observed in studies investigating transdermal delivery of vapreotide. In vitro experiments using porcine skin demonstrated significant degradation of vapreotide. After 8 hours of iontophoresis, only a fraction of the initial vapreotide remained intact upon contact with skin samples. unige.chcore.ac.uk

The extent of vapreotide degradation varied depending on the skin layer. Studies showed that approximately 39% ± 18% of vapreotide in contact with the dermal face of dermatomed skin samples remained intact after 8 hours. Similarly, exposure to the interior epidermal surface resulted in only 32% ± 11% of the peptide remaining intact. unige.chcore.ac.uk These findings suggest that proteolytic activity is present in both epidermal and dermal tissues. unige.ch The enzymes located in the epidermis were found to retain their activity even after heat separation treatment used to isolate the epidermal membrane. unige.ch

The following table summarizes the in vitro skin degradation data:

Skin Sample TypeIncubation TimePercentage of Intact Vapreotide (Mean ± Standard Deviation)Source
Dermatomed Skin (Dermal Face)8 hours39% ± 18% unige.chcore.ac.uk
Isolated Epidermis (Interior Surface)8 hours32% ± 11% unige.chcore.ac.uk

Beyond enzymatic processes, the chemical stability of vapreotide is influenced by factors such as pH, buffer type, and storage conditions. Studies on the degradation kinetics of somatostatin and its analogs in aqueous solutions have provided insights relevant to vapreotide's stability. The pH-stability profile of a somatostatin analog, octastatin (RC-160, a synonym for vapreotide), showed an optimum stability around pH 3.7. researchgate.net Degradation was found to accelerate at higher buffer concentrations, with phosphate (B84403) buffer being significantly more detrimental to stability than acetate (B1210297) buffer. researchgate.net Ionic strength and drug concentration had minimal impact on the degradation rate in these aqueous solutions. researchgate.net Storage in general purpose glass vials resulted in faster degradation, attributed to the release of alkali from the container material. researchgate.net

Chemical instability in peptides can arise from various pathways, including oxidation, hydrolysis, β-elimination, deamidation, racemization, isomerization, and disulfide exchange. nih.gov Hydrolysis is a primary degradation route for peptides in aqueous solutions, catalyzed by acids and bases in a pH-dependent manner. nih.gov Vapreotide contains a disulfide bridge wikipedia.orguni.lugoogle.com, which can be susceptible to thiol-disulfide exchange or reduction. researchgate.netnih.gov

Studies on vapreotide stability in biodegradable implants made of polylactic acid (PLA) have also been conducted, evaluating peptide stability at various temperatures and time points over several months. nih.gov Furthermore, in freeze-dried preparations for parenteral injection, no significant degradation of vapreotide was observed immediately after manufacturing or following a three-week accelerated stability study at 50°C and 70% relative humidity, suggesting good stability in a solid state under these conditions. researchgate.net

Investigations into the stability of Tc-99m-labeled vapreotide (RC-160) demonstrated in vitro stability with limited dissociation when challenged with various agents. unideb.hu In vivo studies in mice showed that a substantial portion of the radioactivity excreted in urine had the same retention times as the injected labeled agent, indicating the relative stability of the labeled compound in vivo. unideb.hu

The cyclic structure of vapreotide, formed by an intramolecular disulfide bond, is a chemical modification known to enhance peptide stability and increase half-life compared to linear counterparts. univie.ac.at

Theoretical and Computational Chemistry Studies of Vapreotide

Quantum Mechanical and Molecular Mechanics (QM/MM) Approaches for Vapreotide (B1663551) Reactivity

Quantum Mechanics/Molecular Mechanics (QM/MM) is a hybrid computational method that combines the accuracy of quantum mechanics (QM) for a specific region of interest (e.g., the active site of a protein where a chemical reaction occurs or the ligand itself) with the computational efficiency of molecular mechanics (MM) for the larger surrounding environment (e.g., the rest of the protein and solvent). acs.orgresearchgate.netnih.gov This approach is particularly useful for studying chemical processes, such as bond breaking and formation, and reaction mechanisms in complex biological systems like protein-ligand complexes. acs.orgresearchgate.netnih.gov While general applications of QM/MM in studying chemical processes in proteins are well-established, specific published studies detailing the application of QM/MM approaches specifically to investigate the reactivity of vapreotide were not prominently found in the provided search results. However, QM/MM methods have been used to explain catalytic mechanisms in other protein systems, demonstrating their potential applicability to understanding potential chemical transformations or interactions involving vapreotide within a biological context. acs.org

Molecular Dynamics Simulations for Conformational Sampling and Protein-Ligand Interactions

Molecular Dynamics (MD) simulations are computational techniques that simulate the physical movements of atoms and molecules over time. By calculating the forces between particles and solving Newton's laws of motion, MD simulations can provide insights into the dynamic behavior of molecules, including conformational changes of peptides and proteins, and the interactions between a ligand like vapreotide and its protein target. nih.govnih.govbiorxiv.orgbiorxiv.orgnih.govmdpi.comijbiotech.com MD simulations are crucial for understanding the flexibility of vapreotide, how it samples different conformations in solution or when bound to a receptor, and the nature of the interactions (e.g., hydrogen bonds, electrostatic interactions) that govern its binding to target proteins, such as somatostatin (B550006) receptors. mdpi.comijbiotech.com Studies have utilized MD simulations to investigate protein-ligand complexes involving vapreotide, examining aspects such as the stability of the complex, hydrogen bonding patterns, and the solvent accessible surface area of the ligand upon binding. mdpi.comresearchgate.net For instance, MD simulations have been applied to study the interaction of vapreotide with certain protein targets in the context of drug repurposing studies. researchgate.net

Computational Design and Virtual Screening for Novel Vapreotide-like Scaffolds

Computational design and virtual screening are techniques used to identify potential new drug candidates by computationally evaluating large libraries of chemical compounds. biointron.comdromicsedu.comnih.govcharnwooddiscovery.com Virtual screening can be structure-based, using the 3D structure of a target protein to predict how compounds might bind, or ligand-based, identifying new compounds based on similarity to known active molecules like vapreotide. dromicsedu.comnih.govcharnwooddiscovery.com These methods can be employed to search for novel molecules that mimic the activity of vapreotide, potentially with improved properties, by screening databases of commercially available compounds or designing new chemical entities computationally. biointron.comdromicsedu.com While the search results highlight the general application of these methods in drug discovery and repurposing, including identifying potential inhibitors for various targets, specific detailed examples of computational design and virtual screening efforts specifically focused on identifying novel vapreotide-like scaffolds were not extensively detailed. However, vapreotide itself has been included in virtual screening studies aimed at repurposing existing drugs for new indications, demonstrating its consideration within computational drug discovery pipelines. acs.orgscienceopen.comresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling for Molecular Design and Predictivity

Quantitative Structure-Activity Relationship (QSAR) modeling involves developing mathematical models that relate the chemical structure of a set of compounds to their biological activity. researchgate.netscienceopen.comresearchgate.net By identifying the structural features that are important for activity, QSAR models can be used to predict the activity of new, untested compounds and to guide the design of molecules with improved potency or other desired properties. researchgate.netresearchgate.net QSAR studies typically involve calculating various molecular descriptors that capture different aspects of chemical structure and using statistical methods to build predictive models. researchgate.netresearchgate.net Vapreotide has been included in QSAR modeling studies, such as those predicting drug-drug interactions mediated by cytochrome P450 enzymes. researchgate.net

An example from the search results shows vapreotide listed among drugs predicted to have a certain number of unsafe drug-drug interactions based on a QSAR model. researchgate.net

Table 1: Predicted Unsafe Drug-Drug Interactions based on QSAR Modeling

Drug NameNumber of Predicted DDIs
Pasireotide1131
Anidulafungin1126
Vapreotide1124
Gonadorelin1100
Polymyxin B Sulfate1084

Data extracted from a QSAR modeling study on drug-drug interactions. researchgate.net

This demonstrates how QSAR can be used to assess potential interactions and predict the behavior of vapreotide based on its structural properties. researchgate.net

Free Energy Perturbation and Umbrella Sampling for Binding Affinity Calculations

Calculating the binding affinity between a ligand and its target protein is a critical aspect of drug discovery. Free Energy Perturbation (FEP) and Umbrella Sampling (US) are advanced computational methods often used in conjunction with MD simulations to calculate the binding free energy, which is a direct measure of binding affinity. biorxiv.orgbiorxiv.orgnih.govnih.gov FEP involves gradually transforming one molecule into another or decoupling a molecule from its environment and calculating the free energy change associated with this process. biorxiv.orgbiorxiv.orgnih.gov Umbrella sampling involves applying a biasing potential to constrain the system along a specific reaction coordinate (e.g., the distance between the ligand and the protein) to ensure adequate sampling of high-energy regions, and then reweighting the sampled configurations to obtain the free energy profile. biorxiv.orgbiorxiv.orgnih.govnih.gov These methods are more computationally intensive than docking or simpler scoring functions but can provide more accurate estimates of binding affinities by accounting for entropic and enthalpic contributions. biorxiv.orgbiorxiv.org While the search results discuss FEP and umbrella sampling as methods for calculating binding free energies of protein-ligand complexes and in the context of drug design, specific studies detailing the application of FEP or umbrella sampling specifically to calculate the binding affinity of vapreotide to its receptors were not explicitly found. However, these methods are generally applicable to peptide-protein interactions and could be utilized to study vapreotide binding. nih.govnih.gov

Systematic Design, Synthesis, and Chemical Characterization of Vapreotide Analogues and Derivatives

Structure-Activity Relationship (SAR) Studies via Amino Acid Substitutions and Modifications

Structure-Activity Relationship (SAR) studies have been fundamental in the development of somatostatin (B550006) analogs like vapreotide (B1663551). Native somatostatin-14 contains a core sequence (Phe7, Trp8, Lys9, Thr10) crucial for biological activity, with Trp8 and Lys9 identified as essential residues mdpi.com. Modifications to this core and other positions have been explored to improve metabolic stability, potency, and receptor subtype selectivity.

Vapreotide itself incorporates key modifications that distinguish it from native somatostatin. The presence of D-amino acids, specifically D-phenylalanine (D-Phe) at the N-terminus and D-tryptophan (D-Trp) at position 4, contributes significantly to its enhanced metabolic stability by increasing resistance to enzymatic degradation wikipedia.orgncats.iodrugbank.comnih.gov. The cyclic structure formed by the disulfide bond between Cys2 and Cys7 also plays a critical role in maintaining a conformation favorable for receptor binding and further contributes to stability nih.govbiorxiv.orgnih.govub.edu.

Further research involving the incorporation of unnatural amino acids, such as mesitylalanine, into somatostatin analogs has provided deeper insights into SAR by correlating structural changes with receptor binding affinity and stability nih.govresearchgate.netacs.orgnih.gov. These studies utilize techniques like nuclear magnetic resonance (NMR) and computational analysis to understand the conformational preferences induced by these modifications and their impact on interaction with somatostatin receptors nih.govresearchgate.net.

Rational Design of Conformationally Constrained or Cyclic Analogues

The rational design of conformationally constrained or cyclic analogues has been a primary strategy to overcome the limitations of native somatostatin, particularly its conformational flexibility and rapid degradation nih.govbiorxiv.org. Vapreotide exemplifies this approach as a cyclic octapeptide. The disulfide bond between the cysteine residues at positions 2 and 7 locks the peptide chain into a more rigid cyclic structure compared to a linear peptide of similar length wikipedia.orgnih.govbiorxiv.orgnih.govub.edu.

This inherent conformational constraint in vapreotide contributes to its increased resistance to exopeptidases and endopeptidases, resulting in a significantly longer circulating half-life (approximately 90 minutes) compared to the native hormone (2-3 minutes) ncats.ionih.govnih.gov. Rational design efforts in the field continue to explore various methods for imposing conformational constraints beyond disulfide bridges. These include backbone cyclization using different types of linkers, such as lactam bridges or incorporating non-reducible bonds acs.orgnih.gov. Studies investigating these alternative cyclization strategies aim to further optimize receptor selectivity, potency, and metabolic stability by influencing the accessible conformations of the peptide.

Data from studies on backbone cyclic somatostatin analogues containing novel sulfur building units, for instance, have demonstrated that the type of ring chemistry, ring size, and the position of the ring within the peptide sequence can all impact receptor binding selectivity acs.orgnih.gov.

Development of Hybrid Peptidomimetics and Non-Peptidic Scaffolds Based on Vapreotide

The development of hybrid structures involving peptides and non-peptidic components represents an evolving area in drug design, extending to somatostatin analogs like vapreotide. While the core of vapreotide research focuses on peptide modifications, there is exploration into conjugating vapreotide or its derivatives with other molecules or materials to achieve novel properties or targeted delivery.

One example of this approach is the self-assembly synthesis of vapreotide-gold hybrid nanoflowers researchgate.net. This research explores the potential of using vapreotide as a template or component in the creation of organic-inorganic hybrid nanomaterials. These hybrid structures can offer advantages such as enhanced stability or the integration of additional functionalities, such as photothermal properties for potential therapeutic applications researchgate.net.

The broader concept of peptide-drug conjugates (PDCs) is also relevant, where peptides serve as targeting moieties to deliver cytotoxic payloads to specific cells or tissues nih.gov. Although specific examples of vapreotide-based PDCs with non-peptidic drugs were not prominently found in the search results, the principles of PDC design could be applied to vapreotide to create targeted therapies, leveraging its affinity for somatostatin receptors expressed on certain cell types nih.gov.

Synthesis and Application of Labeled and Unlabeled Analogues for Biochemical Probes

Labeled and unlabeled analogues of vapreotide and other somatostatin peptides are indispensable tools in biochemical research and clinical diagnostics. Unlabeled vapreotide is used in in vitro binding assays to determine its affinity and selectivity for different somatostatin receptor subtypes by competing with a radiolabeled ligand nih.govnih.gov. These studies provide crucial data for understanding the pharmacological profile of the compound.

For in vivo applications, particularly in medical imaging, labeled somatostatin analogs are widely used as biochemical probes. Radiolabeled vapreotide (often referred to as 111In-DTPA-RC-160) has been developed for somatostatin receptor scintigraphy, a technique used to visualize tumors that overexpress somatostatin receptors nih.govviamedica.plgoogle.comresearchgate.net. The synthesis of these labeled analogues typically involves conjugating a chelating agent, such as DTPA (diethylenetriaminepentaacetic acid) or DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid), to the peptide nih.govviamedica.plgoogle.com. These chelators can then bind to various radioisotopes, including 111In, 68Ga, or 188Re, allowing for detection via SPECT or PET imaging nih.govviamedica.plgoogle.comresearchgate.net.

The development of these labeled probes requires careful synthetic strategies to ensure that the labeling process does not significantly alter the peptide's affinity or specificity for its target receptors nih.govviamedica.pl. The application of these labeled analogues allows for the non-invasive assessment of somatostatin receptor expression levels in various tissues, which is particularly valuable in the diagnosis and management of neuroendocrine tumors nih.govviamedica.pl.

Strategies for Enhancing Molecular Stability and Biochemical Specificity through Chemical Modification

Enhancing molecular stability and biochemical specificity are critical goals in the design of peptide therapeutics. Vapreotide itself is a prime example of these strategies applied to native somatostatin. Its increased stability is primarily attributed to the incorporation of D-amino acids and the formation of a cyclic structure via a disulfide bond, which reduces susceptibility to enzymatic degradation wikipedia.orgncats.ionih.govdrugbank.comnih.govnih.gov. The cyclic structure limits the conformational flexibility, making the peptide less vulnerable to the action of peptidases rsc.org.

Beyond the modifications present in vapreotide, further chemical modification strategies have been explored in the development of somatostatin analogs to improve these properties. These include:

Incorporation of Unnatural Amino Acids: Introducing non-proteinogenic amino acids can alter the peptide's backbone and side-chain properties, leading to increased resistance to enzymatic cleavage and potentially improved receptor interactions nih.govresearchgate.net.

Amide Bond Modifications (Peptidomimetics): Replacing the standard amide bonds with isosteric or non-isosteric linkers can enhance stability against peptidases rsc.org. Examples include the use of thioamide bonds, reduced amide bonds, or the incorporation of N-methylated amino acids nih.govrsc.org.

Terminal Modifications: Capping the N-terminus (e.g., acetylation) or modifying the C-terminus (e.g., amidation, as seen in vapreotide) can prevent degradation by exopeptidases wikipedia.orgpatsnap.com.

Glycosylation or PEGylation: Attaching carbohydrate moieties (glycosylation) or polyethylene (B3416737) glycol chains (PEGylation) can increase the peptide's hydrodynamic size, reducing renal clearance and potentially shielding it from enzymatic degradation, thereby extending its half-life nih.gov.

Advanced Analytical and Bioanalytical Methodologies Applied to Vapreotide Research

High-Resolution Liquid Chromatography and Capillary Electrophoresis for Peptide Analysis

High-Resolution Liquid Chromatography (HPLC) and Capillary Electrophoresis (CE) are fundamental techniques for the analysis of peptides like Vapreotide (B1663551), enabling high-resolution separation, identification, and quantification. HPLC, particularly reversed-phase HPLC (RP-HPLC), is widely used for purity assessment and the isolation of Vapreotide and its related substances iaea.org. The separation is based on the differential partitioning of the peptide between a stationary phase and a mobile phase, allowing for the resolution of components with subtle differences in polarity.

Capillary Electrophoresis (CE) offers an alternative high-resolution separation method for peptides, relying on the differential migration of charged species in an electric field. CE has been shown to be a promising method for monitoring the hydrolysis of substrates and analyzing enzyme-substrate interactions relevant to peptide research core.ac.uk. Studies involving the transdermal delivery of Vapreotide acetate (B1210297) have utilized HPLC for quantification of the peptide extracted from skin samples core.ac.ukunige.ch. The mobile phase typically comprises a mixture of acetonitrile (B52724) and an aqueous buffer, such as triethylamine (B128534) phosphate (B84403) buffer or trifluoroacetic acid (TFA) in water, passed through a C18 column iaea.orgcore.ac.ukunige.ch.

Hyphenated Techniques (e.g., LC-MS/MS, GC-MS) for Metabolite Profiling in In Vitro Systems

Hyphenated techniques, which couple separation methods with mass spectrometry, are indispensable for identifying and profiling metabolites of Vapreotide in in vitro systems. Liquid Chromatography-Mass Spectrometry (LC-MS) and tandem mass spectrometry (LC-MS/MS) are powerful tools for the structural elucidation and quantification of peptide metabolites. While GC-MS is typically used for volatile or semi-volatile compounds, LC-MS/MS is particularly well-suited for the analysis of peptides and their potentially more polar or less volatile metabolites.

Research into the transdermal delivery of Vapreotide has indicated its susceptibility to a significant degree of metabolism when in contact with skin core.ac.uk. Although specific details on Vapreotide metabolite profiling using LC-MS/MS or GC-MS from the provided search results are limited, these techniques are standard in peptide research for identifying metabolic pathways and products in various in vitro models, such as liver microsomes, cell cultures, or tissue samples. LC-MS/MS allows for the fragmentation of parent ions and their metabolites, providing characteristic mass spectra that aid in structural identification.

Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) for Binding Kinetics and Thermodynamics

Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are crucial biophysical techniques for characterizing the binding interactions of Vapreotide with its biological targets, such as somatostatin (B550006) receptors. SPR is a label-free technique that measures the binding of a molecule in solution (analyte) to a molecule immobilized on a sensor chip (ligand) in real time nih.govcriver.comnuvisan.comnih.gov. This allows for the determination of binding kinetics, including association (kon) and dissociation (koff) rate constants, and the equilibrium dissociation constant (KD) criver.comnuvisan.com. SPR technology has been used to evaluate the affinity and competitive inhibition of various compounds, a methodology applicable to studying Vapreotide's interaction with its receptors researchgate.net.

Isothermal Titration Calorimetry (ITC) is another label-free technique that directly measures the heat released or absorbed during a molecular binding event wikipedia.orgharvard.edutainstruments.commalvernpanalytical.comyoutube.com. ITC provides a complete thermodynamic profile of the interaction in a single experiment, yielding information on binding affinity (KA or KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) wikipedia.orgharvard.edumalvernpanalytical.com. These thermodynamic parameters offer insights into the driving forces of the binding reaction, complementing the kinetic data obtained from SPR tainstruments.commalvernpanalytical.com. Both SPR and ITC are invaluable for understanding the molecular basis of Vapreotide's activity and for structure-activity relationship (SAR) studies nuvisan.comtainstruments.com.

Advanced Spectroscopic Methods (e.g., FTIR, Raman) for Structural Dynamics

Advanced spectroscopic methods such as Fourier Transform Infrared (FTIR) and Raman spectroscopy provide valuable information about the structural dynamics and conformation of peptides like Vapreotide. Raman spectroscopy, in particular, is a technique that uses the inelastic scattering of light to probe the vibrational modes of molecules, yielding information about their composition, molecular structure, and interactions horiba.commdpi.com.

Studies have utilized Surface Enhanced Raman Spectroscopy (SERS) to investigate the adsorption of Vapreotide on gold colloids researchgate.net. The observed SERS bands correspond to different vibrational modes of the peptide, with dominant signals derived from aromatic amino acids like Tryptophan, Phenylalanine, and Tyrosine, which are present in Vapreotide's sequence (D-Phe-Cys-Tyr-D-Trp-Lys-Val-Cys-Trp-NH2) wikipedia.orgresearchgate.net. Changes in enhancement and wavenumber of these bands upon adsorption can indicate how the peptide interacts with a surface, primarily through residues like Tryptophan researchgate.net. While FTIR is also a powerful tool for studying peptide secondary structure and hydrogen bonding, the provided search results specifically highlight the application of Raman spectroscopy in examining Vapreotide's interaction with surfaces, offering insights into its structural behavior in different environments researchgate.netscispace.com.

Microfluidic and Miniaturized Platforms for High-Throughput Peptide Synthesis and Screening

Microfluidic and miniaturized platforms offer advantages for high-throughput peptide synthesis and screening, which can accelerate the discovery and optimization of peptide-based compounds like Vapreotide. These platforms allow for the manipulation of small volumes of reagents, enabling faster reaction times, reduced material consumption, and increased parallelism.

Emerging Research Areas and Future Directions in Vapreotide Chemical Biology

Vapreotide (B1663551) as a Template for De Novo Peptide and Peptidomimetic Design

The structure of vapreotide, a cyclic octapeptide with a disulfide bridge, serves as a valuable template for the design of novel peptides and peptidomimetics. nih.govomizzur.comcphi-online.com The inherent limitations of native peptides, such as poor metabolic stability and short half-life, have driven the development of synthetic analogs like vapreotide with improved pharmacological properties. nih.govomizzur.comdrugbank.com Research in this area focuses on modifying the amino acid sequence, incorporating non-natural amino acids, or altering the cyclic structure and disulfide bridge to create new molecules with enhanced stability, altered receptor selectivity profiles, and improved biological activities. mdpi.compatsnap.com The stability of vapreotide itself, being more stable than natural somatostatin (B550006), provides insights into structural features that confer resistance to enzymatic degradation, guiding the design of next-generation somatostatin analogs and other therapeutic peptides. nih.govomizzur.comdrugbank.com

Integration of Vapreotide Chemistry with Systems Chemical Biology Approaches

The study of vapreotide is increasingly being integrated with systems chemical biology approaches to understand its interactions within complex biological networks. This involves investigating how vapreotide and its potential derivatives influence multiple biochemical pathways and cellular processes simultaneously. Research areas such as cancer, infectious diseases (like Leishmania), and neurological disorders are benefiting from this integrated approach. omizzur.com By studying vapreotide's effects on various cell types and its interaction with different protein targets within a system, researchers can gain a more comprehensive understanding of its therapeutic potential and identify novel applications. nih.govkarger.com For instance, investigating its activity in the context of tumor microenvironment or immune responses exemplifies this integration.

Exploration of Unconventional Binding Partners and Biochemical Pathways

Beyond its well-established interaction with somatostatin receptors, research is exploring unconventional binding partners and biochemical pathways modulated by vapreotide. A notable example is the investigation into its activity as a tachykinin NK1 receptor antagonist. drugbank.comnih.govkarger.commedchemexpress.commedchemexpress.com Studies have shown that vapreotide can attenuate substance P-triggered intracellular calcium increases and NF-κB activation, suggesting an interaction with the NK1 receptor and potential analgesic effects. drugbank.comnih.govkarger.commedchemexpress.com Furthermore, research into its potential as an anticancer agent involves exploring its influence on various signaling pathways related to cell proliferation, angiogenesis, and apoptosis, which may extend beyond the direct effects mediated by SSTRs. omizzur.compatsnap.comnih.gov The identification of vapreotide as a potential inhibitor targeting LdMcm10 in Leishmania donovani highlights the exploration of its activity in entirely different biological systems and against novel protein targets. omizzur.compatsnap.com

Advancements in Targeted Delivery Systems for In Vitro Biochemical Studies

Efficient delivery of peptide compounds like vapreotide for in vitro biochemical studies presents unique challenges due to their susceptibility to degradation and poor membrane permeability. Research is focused on developing advanced targeted delivery systems to overcome these limitations and enable more effective in vitro investigations. One area of exploration is transdermal iontophoresis, an electrically assisted drug delivery method, to enhance the transport of vapreotide across biological barriers for in vitro studies. core.ac.ukunige.ch Additionally, vapreotide has been utilized as a ligand for targeted drug delivery systems, such as being conjugated to nanoparticles, to enhance their uptake by cells overexpressing SSTRs, which is particularly relevant for targeted cancer research in vitro. nih.govresearchgate.net These advancements in delivery systems are crucial for accurately assessing the biochemical effects of vapreotide and its analogs in controlled in vitro environments.

Q & A

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Advanced Research Questions

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Cross-reference raw binary data with metadata logs.

Re-run extraction after correcting variable names or time ranges.

Q. What methodologies ensure reproducibility in studies utilizing this compound?

Reproducibility hinges on transparent documentation and adherence to computational protocols:

  • Detailed Metadata : Include variable definitions, equation logic, and data sources.
  • Code Sharing : Publish this compound configuration files and validation scripts.
  • Peer Review : Provide step-by-step workflows in supplementary materials .

Reproducibility Checklist:

  • Document all this compound input parameters (e.g., time ranges, variable equations).
  • Archive raw binary files and processed outputs in open-access repositories.
  • Disclose software version and operating environment (e.g., OS, dependencies).

Q. How can this compound be integrated with other hydrological modeling tools for complex analyses?

this compound outputs (e.g., time-series tables) can serve as inputs for models like SWAT or MODFLOW. Methodological steps:

  • Data Harmonization : Convert this compound tables to standardized formats (e.g., CSV, NetCDF).
  • Model Coupling : Use scripting languages (Python/R) to automate data pipelines.
  • Validation : Compare this compound-derived inputs with manual extractions to ensure fidelity .

Data Analysis & Interpretation

Q. What statistical techniques are recommended for analyzing this compound-generated data?

  • Trend Analysis : Apply Mann-Kendall tests to identify temporal patterns.
  • Multivariate Analysis : Use PCA or clustering to explore variable interactions.
  • Uncertainty Quantification : Calculate confidence intervals for extracted values .

Case Study:

  • Objective : Assess drought impacts on groundwater.
  • Method : Extract annual groundwater levels via this compound, then apply linear regression against precipitation data.

Q. How should researchers address limitations in this compound’s variable extraction capabilities?

Limitations (e.g., inability to process high-frequency data) can be mitigated by:

  • Preprocessing : Aggregate raw data into this compound-compatible temporal resolutions.
  • Hybrid Workflows : Combine this compound with custom scripts for advanced computations.
  • Transparent Reporting : Acknowledge constraints in the Methods section and suggest tool improvements .

Ethical & Reporting Standards

Q. What ethical considerations apply when using this compound for environmental research?

  • Data Attribution : Cite original data sources (e.g., government agencies).
  • Transparency : Disclose any data manipulation steps (e.g., gap-filling methods).
  • Conflict of Interest : Declare funding sources or institutional biases .

Q. How should this compound-based findings be structured in a research paper?

Follow IMRaD (Introduction, Methods, Results, Discussion) format:

  • Methods : Detail this compound configuration, variable selection, and validation steps.
  • Results : Present tables/graphs with statistical summaries (see Table 1 below).
  • Discussion : Link results to broader hydrological challenges and model limitations .

Table 1: Example Data Presentation

YearPrecipitation (mm)Groundwater Level (m)
201045012.3
201538010.8

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